molecular formula C10H19NO2 B1323112 (1-Isopropylpiperidin-4-yl)acetic acid CAS No. 754183-67-0

(1-Isopropylpiperidin-4-yl)acetic acid

Cat. No.: B1323112
CAS No.: 754183-67-0
M. Wt: 185.26 g/mol
InChI Key: AZDHNNPGNMJACJ-UHFFFAOYSA-N
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Description

(1-Isopropylpiperidin-4-yl)acetic acid is an organic compound with the molecular formula C10H19NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Isopropylpiperidin-4-yl)acetic acid typically involves the alkylation of piperidine derivatives. One common method includes the reaction of 4-piperidone with isopropyl bromide in the presence of a base such as potassium carbonate, followed by hydrolysis to yield the desired acetic acid derivative.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and consistency of the product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the isopropyl group or the acetic acid moiety can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

    Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution conditions: Alkyl halides, strong bases like sodium hydride (NaH).

Major Products:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(1-Isopropylpiperidin-4-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1-Isopropylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it could modulate neurotransmitter release or inhibit specific enzymes involved in metabolic pathways.

Comparison with Similar Compounds

    Piperidine: The parent compound, which lacks the isopropyl and acetic acid groups.

    4-Piperidone: A precursor in the synthesis of (1-Isopropylpiperidin-4-yl)acetic acid.

    N-Isopropylpiperidine: Similar structure but without the acetic acid moiety.

Uniqueness: this compound is unique due to its combination of the piperidine ring with an isopropyl group and an acetic acid moiety. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other piperidine derivatives.

Properties

IUPAC Name

2-(1-propan-2-ylpiperidin-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-8(2)11-5-3-9(4-6-11)7-10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDHNNPGNMJACJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60630140
Record name [1-(Propan-2-yl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754183-67-0
Record name [1-(Propan-2-yl)piperidin-4-yl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60630140
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Methyl 4-piperidineacetate (0.6 g, 3.82 mmol) was dissolved in methylene chloride (20 mL), acetone (1 mL), acetic acid (0.26 mL) and sodium triacetoxyborohydride (1.21 g, 5.73 mmol) were added, and the mixture was stirred overnight at room temperature. The solvent was evaporated, and work-up according to a conventional method gave a crude product. The obtained crude product was dissolved in 6 N aqueous hydrogen chloride solution, and the mixture was stirred overnight at 80° C. The solvent was evaporated to give the title compound, which was used for the synthesis of A-22.
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
0.26 mL
Type
reactant
Reaction Step Two
Quantity
1.21 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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